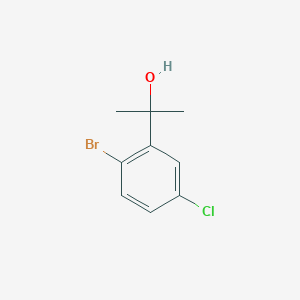
2-(1-(Tert-butoxymethyl)cyclopropyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid is an organic compound with the molecular formula C11H19NO4 It is characterized by the presence of a cyclopropyl ring, a tert-butoxy group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid typically involves the protection of amines using tert-butyloxycarbonyl (Boc) groups. The Boc group is introduced by reacting the amino substrate with di-tert-butyl dicarbonate under basic conditions The cyclopropyl ring can be formed through cyclopropanation reactions, which involve the addition of carbenes to alkenes
Industrial Production Methods
Industrial production of 2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid may involve large-scale cyclopropanation and carboxylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted acetic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl ring and tert-butoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-{1-[(tert-butoxy)carbonyl]amino}methylcyclopropyl}acetic acid
- **2-{1-[(tert-butoxy)carbonyl]methylcyclopropyl}acetic acid
Uniqueness
2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid is unique due to its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C10H18O3 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-[1-[(2-methylpropan-2-yl)oxymethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C10H18O3/c1-9(2,3)13-7-10(4-5-10)6-8(11)12/h4-7H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
KRMRJBBNXFYLJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCC1(CC1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13615470.png)




![2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B13615496.png)








